3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[44]non-3-en-2-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a methoxyphenyl group, a triazaspiro ring system, and a non-en-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. It has been shown to interact with the STAT3 pathway, which is involved in inflammation and cell proliferation . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Spiromesifen Metabolite M01: 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one
MMPP: (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is unique due to its spirocyclic structure and the presence of a triazaspiro ring system.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-1,4,7-triazaspiro[4.4]non-1-en-3-one |
InChI |
InChI=1S/C14H17N3O2/c1-17-13(18)12(16-14(17)7-8-15-9-14)10-3-5-11(19-2)6-4-10/h3-6,15H,7-9H2,1-2H3 |
InChI Key |
DQXQBFNPEUDRSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCNC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.